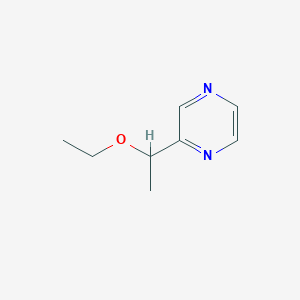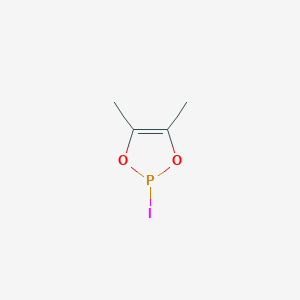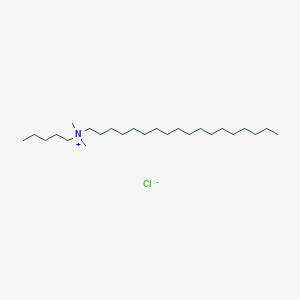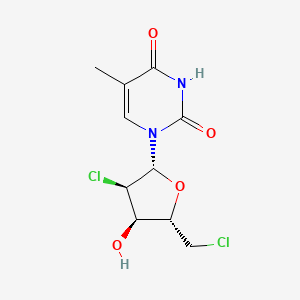
2',5'-Dichloro-5'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,5’-Dichloro-5’-deoxythymidine is a synthetic derivative of thymidine, a nucleoside that is a fundamental building block of DNA. This compound is characterized by the presence of chlorine atoms at the 2’ and 5’ positions and the absence of a hydroxyl group at the 5’ position. These modifications confer unique chemical and biological properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-5’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 2’,5’-Dichloro-5’-deoxythymidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions: 2’,5’-Dichloro-5’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Major Products: The major products of these reactions depend on the specific reagents used. For example, substitution with sodium azide yields azido derivatives, while reduction with sodium borohydride can produce dechlorinated analogs.
Scientific Research Applications
2’,5’-Dichloro-5’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of DNA replication and repair due to its structural similarity to thymidine.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2’,5’-Dichloro-5’-deoxythymidine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA replication and repair processes, leading to the inhibition of cell proliferation. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism, thereby exerting its biological effects.
Comparison with Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
2’-Deoxy-5-methyluridine: Another thymidine analog with a methyl group at the 5’ position.
Azidothymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
Uniqueness: 2’,5’-Dichloro-5’-deoxythymidine is unique due to the presence of chlorine atoms, which confer distinct chemical reactivity and biological activity compared to other thymidine analogs. This makes it a valuable tool in research and potential therapeutic applications.
Properties
CAS No. |
85254-35-9 |
|---|---|
Molecular Formula |
C10H12Cl2N2O4 |
Molecular Weight |
295.12 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5S)-3-chloro-5-(chloromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N2O4/c1-4-3-14(10(17)13-8(4)16)9-6(12)7(15)5(2-11)18-9/h3,5-7,9,15H,2H2,1H3,(H,13,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CSJFOEWFKYZXSU-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CCl)O)Cl |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CCl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


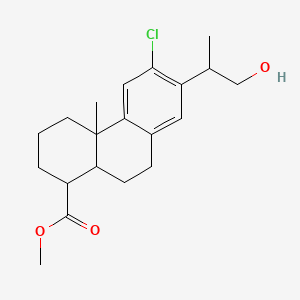
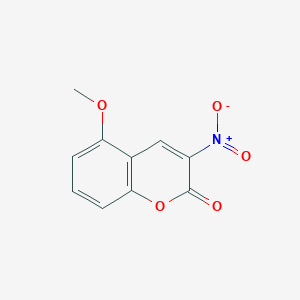
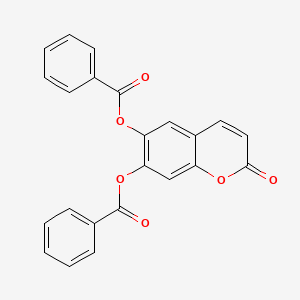
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
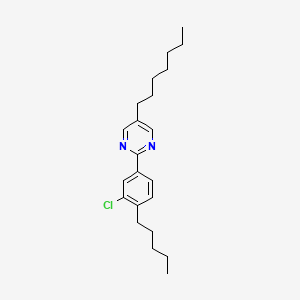
methanol](/img/structure/B14403783.png)
![N,N-Bis{2-[(naphthalen-2-yl)oxy]ethyl}acetamide](/img/structure/B14403787.png)
